molecular formula C14H16N6O2S2 B13354804 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13354804
M. Wt: 364.5 g/mol
InChI Key: ONVJXOCZJFQLPY-UHFFFAOYSA-N
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Description

The compound 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the class of fused heterocyclic systems, combining 1,2,4-triazolo and 1,3,4-thiadiazole rings. Its structure features a triazolo[3,4-b][1,3,4]thiadiazole core substituted at position 3 with a 1-(methylsulfonyl)-3-piperidinyl group and at position 6 with a 4-pyridinyl moiety.

Properties

Molecular Formula

C14H16N6O2S2

Molecular Weight

364.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-3-yl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H16N6O2S2/c1-24(21,22)19-8-2-3-11(9-19)12-16-17-14-20(12)18-13(23-14)10-4-6-15-7-5-10/h4-7,11H,2-3,8-9H2,1H3

InChI Key

ONVJXOCZJFQLPY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes to the Core

Four main synthetic routes have been reported for the preparation of the triazolo-thiadiazole nucleus:

Route Description Key Features Limitations
a Acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters Direct annulation of triazole ring on thiadiazole Limited substrate scope
b Cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles (e.g., α-bromopropenone, phenacyl bromides) Versatile, allows substitution diversity at 5-position Requires suitable nucleophilic centers
c Intermolecular condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles with α-halo compounds Effective for arylidene derivatives Substrate dependent
d Ring transformation of oxadiazole-3H-thione with phenacyl bromide followed by hydrazine hydrate treatment Alternative ring transformation approach Multi-step, moderate yields

Among these, Route b is the most commonly employed due to its broad applicability and ability to introduce diverse substituents at the 5-position of 4-amino-3-mercaptotriazole, which is critical for further functionalization.

Representative Cyclocondensation Procedure (Route b)

  • Starting materials : 5-substituted 4-amino-1,2,4-triazole-3-thiols.
  • Reagents : α-chloroacetone, α-chloroacetonitrile, phenacyl bromides, or ethyl chloroacetate.
  • Catalysts : Heteropolyacids or sodium hydride.
  • Solvent : Refluxing acetic acid or toluene.
  • Conditions : Heating under reflux for several hours (6-10 h).

This approach yields the triazolo-thiadiazole ring system with good to excellent yields (50-90%) depending on the specific electrophile and reaction conditions.

Attachment of the 1-(Methylsulfonyl)-3-piperidinyl Group at the 3-Position

The 3-position substitution with a 1-(methylsulfonyl)-3-piperidinyl moiety involves nucleophilic substitution or coupling reactions:

  • The piperidinyl derivative is prepared separately, typically by methylsulfonylation of 3-piperidinol or 3-piperidinamine.
  • The methylsulfonyl-piperidine is then coupled to the triazolo-thiadiazole core activated at the 3-position, often using phosphoryl chloride (POCl₃) to activate carboxyl or related groups.
  • This step is generally conducted under elevated temperatures (~110°C) in polar aprotic solvents.
  • Purification is achieved by column chromatography (silica gel) using ethyl acetate/hexane mixtures, followed by HPLC to ensure purity above 95%.

Summary Table of Key Reaction Steps and Conditions

Step Reaction Reagents/Conditions Yield (%) Purity (HPLC) Notes
1 Formation of 1,2,4-triazolo[3,4-b]thiadiazole core 5-substituted 4-amino-1,2,4-triazole-3-thiols + α-halo ketones, reflux in acetic acid, HPA catalyst 65–90 85–90 Route b cyclocondensation preferred
2 Introduction of 4-pyridinyl substituent Reaction with 4-pyridinyl-phenacyl bromide, reflux in ethanol 60–75 90–95 pH adjustment and recrystallization
3 Coupling with 1-(methylsulfonyl)-3-piperidinyl POCl₃ activation, 110°C, polar solvent 50–55 >95 Purification by silica gel chromatography and HPLC

Detailed Reaction Scheme Example

Step 1: Synthesis of 5-substituted 4-amino-1,2,4-triazole-3-thiol

  • Thiocarbohydrazide reacts with substituted pyridine carboxylic acids under reflux in acetic acid to form the triazole-thiol intermediate.

Step 2: Cyclocondensation with α-chloroacetone

  • Intermediate reacts with α-chloroacetone in presence of heteropolyacid catalyst under reflux to form the fused triazolo-thiadiazole ring.

Step 3: Functionalization at the 3-position

  • The triazolo-thiadiazole derivative is treated with phosphoryl chloride to activate the 3-position.
  • The activated intermediate is then reacted with 1-(methylsulfonyl)-3-piperidinyl nucleophile to yield the target compound.

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the urease enzyme by occupying the active site and preventing the hydrolysis of urea . Additionally, its anticancer activity may be attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of triazolo[3,4-b][1,3,4]thiadiazoles are heavily influenced by substituents at positions 3 and 6. Below is a comparative analysis of key analogs:

Compound ID Position 3 Substituent Position 6 Substituent Key Features
Target Compound 1-(Methylsulfonyl)-3-piperidinyl 4-Pyridinyl Unique sulfonyl-piperidine group; potential enhanced solubility and target affinity.
7d 4-Pyridinyl 2,6-Dihydroxy-4-pyridinyl Hydroxy groups may improve hydrogen bonding but reduce lipophilicity.
18d 4-Pyridinyl 5-Nitro-2-furanyl Nitro group increases electrophilicity; furan may enhance antibacterial activity.
Ev17 4-Pyridinyl 2-Chlorophenyl or SO₃Na Chlorophenyl enhances hydrophobicity; sulfonate improves water solubility.
Ev11 (3b, 3g) 5'-Fluoro-2'-methoxybiphenyl-3-yl Variable R groups Fluorine and methoxy groups optimize anticancer activity via steric and electronic effects.
Ev19 3,4,5-Trimethoxyphenyl 2-Methylphenyl Trimethoxy group aids membrane penetration; methylphenyl adds steric bulk.
Ev22 3,4,5-Trimethoxyphenyl 4-Pyridinyl Synergistic antimicrobial activity from trimethoxy and pyridinyl groups.

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The methylsulfonyl group in the target compound may improve metabolic stability compared to nitro (18d) or halogen (Ev17) substituents.
  • Aromatic vs. Aliphatic Substituents: Piperidine (target) and furan (18d) introduce conformational flexibility, whereas rigid aryl groups (e.g., trimethoxyphenyl in Ev19) favor planar interactions with enzymes like 14-α-demethylase .
  • Hydrogen Bonding: Hydroxy groups (7d) enhance solubility but may reduce bioavailability due to polarity.

Pharmacological Activities

Compound Class Notable Activities Mechanism Insights Reference
Anticancer Agents Ev11 (3b, 3g): IC₅₀ = 1.2–3.8 µM Tubulin inhibition; apoptosis induction.
Antimicrobial Agents Ev22: MIC = 6.25 µg/mL (E. coli) Disruption of bacterial cell wall synthesis.
Antifungal Agents Ev6: Docking score = −9.2 kcal/mol Inhibition of 14-α-demethylase (CYP51).
Anti-inflammatory Ev22: 75% edema inhibition COX-2 and LOX pathway modulation.

Target Compound Hypotheses:

  • The methylsulfonyl-piperidinyl group may target enzymes like sortases (Ev17) or kinases due to its polar yet bulky nature.
  • The 4-pyridinyl group could facilitate interactions with heme-containing proteins, as seen in Ev22 .

Biological Activity

The compound 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound notable for its complex structure and diverse biological activities. With a molecular formula of C14H16N6O2S2C_{14}H_{16}N_{6}O_{2}S_{2} and a molecular weight of approximately 364.5 g/mol, this compound integrates multiple functional groups that contribute to its pharmacological potential.

Structural Characteristics

The unique structural features of this compound include:

  • Piperidinyl Group : Enhances solubility and bioavailability.
  • Pyridinyl Group : Increases interaction with biological targets.
  • Triazolo-Thiadiazole Core : Known for its diverse pharmacological properties.

Biological Activities

Research indicates that 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits various biological activities:

Anticancer Activity

Studies have demonstrated that compounds with similar structural motifs possess significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cell lines through caspase activation and modulation of key proteins such as p53 and NF-κB .
  • Case Studies : In vitro studies showed that derivatives of triazolo-thiadiazoles exhibited stronger cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The presence of the thiadiazole moiety has been linked to antimicrobial effects:

  • Inhibition Studies : Compounds in this class have shown efficacy against various bacterial strains by disrupting cellular integrity and function .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor:

  • Carbonic Anhydrase Inhibition : Similar compounds have demonstrated the ability to inhibit carbonic anhydrase, suggesting potential applications in treating conditions like glaucoma and edema .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The specific arrangement of the piperidine and pyridine groups significantly impacts the binding affinity to biological targets.
  • Comparative Analysis : Compared to related compounds without these substituents, 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole shows enhanced activity due to improved interactions with target receptors .

Research Findings Summary Table

Biological ActivityMechanism/EffectsReferences
AnticancerInduces apoptosis via caspase activation ,
AntimicrobialDisrupts bacterial cell integrity
Enzyme InhibitionInhibits carbonic anhydrase

Q & A

Q. What are the key steps in synthesizing 3-[1-(methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how can yield and purity be optimized?

  • Methodological Answer : The synthesis involves:

Core Formation : Cyclization of hydrazine derivatives with thiocarbonyl compounds under acidic/basic conditions to form the triazolothiadiazole core .

Substituent Introduction : Functionalization of the core with methylsulfonyl-piperidine and pyridinyl groups via nucleophilic substitution or coupling reactions .

  • Optimization Strategies :
  • Use catalysts (e.g., POCl₃) to enhance electrophilicity during cyclization .
  • Purify intermediates via column chromatography or recrystallization to improve purity .
  • Monitor reaction progress with HPLC or TLC to minimize by-products .

Q. How is the molecular structure of this compound characterized, and what tools are essential for validation?

  • Methodological Answer :
  • Key Techniques :

Spectroscopy : ¹H NMR and IR for functional group identification .

Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, S content) .

X-ray Crystallography : Resolve spatial arrangement and planarity of the triazolothiadiazole core (e.g., dihedral angles between fused rings) .

  • Example Structural Data :
PropertyValueSource
Molecular FormulaC₁₉H₁₈N₆O₂S₂
Molecular Weight~450–490 g/mol
Planarity (Triazolothiadiazole)Max. deviation: 0.013 Å

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :
  • Reported Activities :
  • Antimicrobial : Inhibition of bacterial/fungal growth via targeting lanosterol 14α-demethylase (e.g., PDB: 3LD6) .
  • Anti-inflammatory : Modulation of COX-2 pathways due to sulfonyl and piperidine groups .
  • Assay Recommendations :
  • Use broth microdilution for MIC determination .
  • Validate target engagement via enzyme inhibition assays (e.g., fluorescence-based) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Approaches :

Molecular Docking : Compare binding affinities of structural analogs to identify critical substituent interactions (e.g., methylsulfonyl group’s role in enzyme binding) .

QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity trends .

Molecular Dynamics : Simulate ligand-receptor stability to explain divergent IC₅₀ values .

  • Case Study : Docking studies revealed that 3LD6 enzyme interactions are sensitive to piperidine ring conformation, explaining variability in antifungal activity .

Q. What strategies mitigate hydrolytic instability in derivatives of this compound during in vitro assays?

  • Methodological Answer :
  • Observed Instability : The triazolothiadiazole core degrades under physiological pH, reducing bioavailability .
  • Solutions :

Prodrug Design : Mask reactive thiadiazole sulfur with acetyl or PEG groups .

Formulation : Use buffered solutions (pH 6–7) or lyophilized storage to slow hydrolysis .

Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) to stabilize the core .

Q. How do substituent variations at the 3- and 6-positions impact biological activity and physicochemical properties?

  • Methodological Answer :
  • Substituent Effects :
PositionGroupImpact on PropertiesBiological Activity Shift
3Methylsulfonyl↑ LogP (lipophilicity)Enhanced enzyme inhibition
64-Pyridinyl↑ Solubility (polar interactions)Improved cellular uptake
  • Methodology :
  • Synthesize analogs via Suzuki coupling or nucleophilic substitution .
  • Compare LogP (HPLC) and solubility (shake-flask method) .

Q. What experimental designs address discrepancies between in silico predictions and in vitro results?

  • Methodological Answer :
  • Common Discrepancies : Overestimated binding affinities in docking vs. low cellular activity.
  • Solutions :

Orthogonal Assays : Combine SPR (binding kinetics) with cell-based assays (e.g., luciferase reporters) .

Metabolic Stability Testing : Use liver microsomes to identify rapid degradation .

Crystallography : Resolve co-crystal structures to validate predicted binding poses .

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